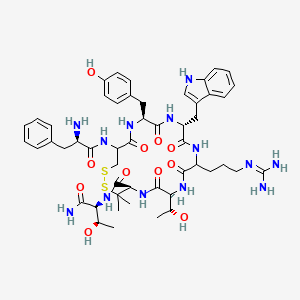![molecular formula C21H21N5O B10773869 3-[6-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B10773869.png)
3-[6-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-benzoimidazol-1-yl]-propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The preparation of PMID16539403C15b involves several synthetic routes and reaction conditions. One common method includes dissolving a mixture of the compound with L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then fed into a crystallization autoclave in a supercritical fluid crystallization equipment system, where it is sprayed via a nozzle. Composite particles are separated from the solution and collected at the bottom of the autoclave, resulting in the final product .
Chemical Reactions Analysis
PMID16539403C15b undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include dichloromethane, methanol, and L-ascorbic acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID16539403C15b has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been investigated for its potential therapeutic effects on diseases such as lung cancer and arterial occlusive disease. In medicine, it is being studied for its potential use as a drug for treating various conditions. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of PMID16539403C15b involves the transduction of signals from the cell surface to the cytoplasm. It regulates various physiological and pathological processes, including cell cycle arrest, control of mesenchymal cell proliferation and differentiation, wound healing, extracellular matrix production, immunosuppression, and carcinogenesis. The compound forms a receptor complex that results in the phosphorylation and activation of specific proteins, leading to the modulation of gene transcription .
Comparison with Similar Compounds
PMID16539403C15b can be compared with other similar compounds such as LY2109761 and DMAWTG3. These compounds share similar molecular structures and mechanisms of action but differ in their specific applications and effects. For example, LY2109761 is another investigational drug with potential therapeutic effects, while DMAWTG3 is used in different research contexts .
References
Méthodes De Préparation
The preparation of PMID16539403C15b involves several synthetic routes and reaction conditions. One common method includes dissolving a mixture of the compound with L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then fed into a crystallization autoclave in a supercritical fluid crystallization equipment system, where it is sprayed via a nozzle. Composite particles are separated from the solution and collected at the bottom of the autoclave, resulting in the final product .
Analyse Des Réactions Chimiques
PMID16539403C15b undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include dichloromethane, methanol, and L-ascorbic acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
PMID16539403C15b has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been investigated for its potential therapeutic effects on diseases such as lung cancer and arterial occlusive disease. In medicine, it is being studied for its potential use as a drug for treating various conditions. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of PMID16539403C15b involves the transduction of signals from the cell surface to the cytoplasm. It regulates various physiological and pathological processes, including cell cycle arrest, control of mesenchymal cell proliferation and differentiation, wound healing, extracellular matrix production, immunosuppression, and carcinogenesis. The compound forms a receptor complex that results in the phosphorylation and activation of specific proteins, leading to the modulation of gene transcription .
Comparaison Avec Des Composés Similaires
PMID16539403C15b can be compared with other similar compounds such as LY2109761 and DMAWTG3. These compounds share similar molecular structures and mechanisms of action but differ in their specific applications and effects. For example, LY2109761 is another investigational drug with potential therapeutic effects, while DMAWTG3 is used in different research contexts .
References
Propriétés
Formule moléculaire |
C21H21N5O |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
3-[6-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzimidazol-1-yl]propan-1-ol |
InChI |
InChI=1S/C21H21N5O/c27-12-4-10-25-14-23-16-8-7-15(13-19(16)25)20-18-6-3-11-26(18)24-21(20)17-5-1-2-9-22-17/h1-2,5,7-9,13-14,27H,3-4,6,10-12H2 |
Clé InChI |
SYCWRTUPLPDKDX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=CC5=C(C=C4)N=CN5CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,6R,8S,9S,10S,11S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10773791.png)
![[11C]butylthio-TZTP](/img/structure/B10773794.png)
![[33P]2MeSADP](/img/structure/B10773810.png)

![N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-dimethylamino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B10773819.png)
![[3H]Pirenzepine](/img/structure/B10773827.png)
![7-{4-[4-(2,3-Dichlorophenyl)-1,4-diazepan-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B10773833.png)

![N-[3-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-indol-5-yl]acetamide](/img/structure/B10773853.png)

![4-[2-[3'-(4-Fluorophenyl)spiro[cyclopentane-1,1'-indene]-2'-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773862.png)
![(2S)-2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10773870.png)
![(S)-2-Hydroxy-3-((R)-4-((trans-4-morpholinocyclohexyl)oxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)propanamide](/img/structure/B10773876.png)
![(2R)-N-[(2S)-1-[(6-aminopyridin-3-yl)methylamino]-3-(3,4-difluorophenyl)-1-oxopropan-2-yl]-1-ethylpyrrolidine-2-carboxamide](/img/structure/B10773884.png)
